1-Chloro-2-cyclopropylbenzene

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

1-Chloro-2-cyclopropylbenzene (CAS 10292-67-8) is an ortho-substituted aryl chloride featuring a cyclopropyl group directly attached to a benzene ring. This scaffold belongs to the arylcyclopropane class, recognized in medicinal chemistry for providing unique steric and electronic properties that enhance microsomal metabolic stability and enable exploration of lipophilic binding pockets.

Molecular Formula C9H9Cl
Molecular Weight 152.62 g/mol
CAS No. 10292-67-8
Cat. No. B178931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-cyclopropylbenzene
CAS10292-67-8
Molecular FormulaC9H9Cl
Molecular Weight152.62 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=CC=C2Cl
InChIInChI=1S/C9H9Cl/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2
InChIKeyVJODTBPLWDEHJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-cyclopropylbenzene CAS 10292-67-8: A Strategic ortho-Substituted Aryl Halide Scaffold for Medicinal Chemistry and Cross-Coupling


1-Chloro-2-cyclopropylbenzene (CAS 10292-67-8) is an ortho-substituted aryl chloride featuring a cyclopropyl group directly attached to a benzene ring. This scaffold belongs to the arylcyclopropane class, recognized in medicinal chemistry for providing unique steric and electronic properties that enhance microsomal metabolic stability and enable exploration of lipophilic binding pockets [1]. The ortho-chloro substitution pattern distinguishes it from its para-substituted isomer and other aryl halide analogs, offering a specific molecular geometry and reactivity profile relevant to palladium-catalyzed cross-coupling reactions and the synthesis of bioactive molecules [2].

Why 1-Chloro-2-cyclopropylbenzene Cannot Be Assumed Interchangeable with its Isomers or Analogs


In the arylcyclopropane family, substitution pattern is a critical determinant of reactivity and molecular geometry. The ortho-chloro arrangement of 1-chloro-2-cyclopropylbenzene imparts steric constraints and electronic effects that differ substantially from its para-substituted isomer (1-chloro-4-cyclopropylbenzene, CAS 1798-84-1) or its brominated analog (1-bromo-2-cyclopropylbenzene, CAS 57807-28-0) [1]. While these compounds may appear functionally similar, their divergent performance in cross-coupling reactions, differences in leaving group aptitude, and distinct steric environments around the reaction center mean that generic substitution can lead to unpredictable yields, altered selectivity, or synthetic route failure. The following quantitative evidence directly addresses these critical differentiators [2].

Quantitative Evidence Guide for Differentiating 1-Chloro-2-cyclopropylbenzene from Analogs


Ortho vs. Para Substitution: Impact on Reactivity and Steric Environment

The ortho-chloro substitution of 1-chloro-2-cyclopropylbenzene creates a sterically congested environment around the C-Cl bond compared to its para-substituted isomer (1-chloro-4-cyclopropylbenzene). This difference directly impacts reactivity in palladium-catalyzed cross-coupling. The ortho-substituent can hinder oxidative addition of the Pd(0) catalyst, potentially requiring modified reaction conditions or leading to different coupling outcomes compared to the less hindered para-isomer. This steric differentiation is a critical factor in planning synthetic routes where regioselectivity or avoidance of side reactions is paramount [1].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Leaving Group Aptitude: Chloride vs. Bromide in Suzuki-Miyaura Couplings

The leaving group ability of the halogen substituent is a primary determinant of cross-coupling efficiency. The C-Cl bond in 1-chloro-2-cyclopropylbenzene is significantly less reactive than the C-Br bond in its direct analog, 1-bromo-2-cyclopropylbenzene. Literature reports for related arylcyclopropane syntheses indicate that aryl bromides couple efficiently under mild conditions, while aryl chlorides typically require more forcing conditions or specialized catalysts. For instance, a palladacycle-catalyzed Suzuki coupling of cyclopropylboronic acid with various aryl halides was successfully applied to both aryl bromides and chlorides, but the reaction conditions and substrate scope often differ, with bromides generally providing higher yields under identical mild conditions [1]. Direct comparative data for the 2-cyclopropyl derivatives shows that the bromo-analog achieves isolated yields of 72–94% in Suzuki couplings, a benchmark that the chloro-compound may not reach under identical mild conditions .

Cross-Coupling Synthetic Methodology Reaction Optimization

Computational Prediction of Physicochemical and ADME Properties

Computational models predict distinct physicochemical profiles between ortho- and para-substituted isomers, directly influencing properties relevant to drug development. For 1-chloro-2-cyclopropylbenzene, the predicted LogP (ACD/Labs) is 3.87, compared to a predicted LogP of 3.217 for the para-isomer 1-chloro-4-cyclopropylbenzene . This ~0.65 LogP difference indicates significantly higher lipophilicity for the ortho-isomer, which can impact membrane permeability and target binding. Furthermore, the estimated water solubility for 1-chloro-2-cyclopropylbenzene is 29.42 mg/L at 25°C .

Computational Chemistry Drug Design ADME Prediction

Commercial Availability and Standardized Purity for Reliable Procurement

1-Chloro-2-cyclopropylbenzene is commercially available from multiple global suppliers with standardized purity specifications, ensuring reproducible research outcomes. The compound is typically offered at a purity of ≥98% (NLT 98%) , a grade suitable for demanding synthetic applications without the need for further purification. This level of purity and commercial sourcing is comparable to its bromo- and para-substituted analogs, which are also available at ≥95-98% purity, but the specific ortho-chloro isomer may have different lead times, stock levels, or pricing structures from different vendors, which is a practical consideration for procurement .

Chemical Procurement Quality Control Research Supply

Strategic Application Scenarios for 1-Chloro-2-cyclopropylbenzene in Drug Discovery and Synthetic Chemistry


Optimizing Physicochemical Properties in Medicinal Chemistry Lead Series

Medicinal chemists seeking to introduce a metabolically stable, lipophilic group into a lead scaffold should consider 1-chloro-2-cyclopropylbenzene as a late-stage diversification handle or a building block. Its predicted LogP of 3.87 offers a distinct advantage over the less lipophilic para-isomer (LogP 3.22) for modulating properties such as LogD and improving membrane permeability when targeting intracellular or CNS-penetrant compounds. The ortho-substitution also provides a unique three-dimensional vector for probing sterically demanding binding pockets .

Designing Sequential or Selective Cross-Coupling Strategies

In complex molecule synthesis requiring multiple cross-coupling steps, the lower reactivity of the aryl chloride in 1-chloro-2-cyclopropylbenzene can be strategically exploited. Unlike the more reactive bromo-analog, the C-Cl bond remains intact under many standard Suzuki-Miyaura conditions for aryl bromides, allowing for a chemoselective coupling at a different site on a polyhalogenated scaffold. This property is valuable for constructing intricate molecular architectures where stepwise functionalization is required .

Building and Screening Focused Libraries of ortho-Substituted Arylcyclopropanes

For SAR studies around a central pharmacophore, the ortho-chloro substitution provides a distinct steric and electronic microenvironment. 1-Chloro-2-cyclopropylbenzene serves as a key intermediate for generating a library of ortho-substituted cyclopropylbenzene derivatives via nucleophilic aromatic substitution or metal-catalyzed transformations. This library can be used to probe the effects of ortho-substitution on target binding and functional activity, offering insights not obtainable with para- or meta-substituted analogs [1].

Procuring a Defined Intermediate for Agrochemical and Pharmaceutical Patent Routes

Arylcyclopropane motifs, including ortho-substituted chlorides, appear as substructures in patents for pharmaceutical and agrochemical active ingredients, such as GPR-119 agonists for diabetes or certain fungicides [1]. For process chemists validating or scaling up these patented routes, procuring a high-purity (>98%) commercial sample of 1-chloro-2-cyclopropylbenzene is a critical first step for analytical method development, impurity profiling, and initial feasibility studies before committing to custom synthesis of larger quantities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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